L-PHENYLALANINE-N-T-BOC (13C9,15N)
説明
Significance of Stable Isotope Tracers in Biological Systems
The use of stable isotope tracers offers a dynamic window into the intricate network of biochemical reactions that constitute life. physoc.orgphysoc.org Unlike traditional methods that measure static concentrations, isotope tracers allow researchers to observe the flow of atoms and molecules through metabolic pathways. physoc.org This capability is crucial for understanding how organisms absorb, distribute, metabolize, and excrete various substances. diagnosticsworldnews.com The non-radioactive nature of stable isotopes makes them particularly safe for use in human studies, enabling direct investigation of metabolism and nutrient distribution. creative-proteomics.comdiagnosticsworldnews.com Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled compounds, providing detailed insights into cellular processes. diagnosticsworldnews.comwikipedia.org
Importance of Phenylalanine as a Metabolic Node and Precursor
Phenylalanine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. wikipedia.orgmetwarebio.com It serves as a critical building block for proteins and is a central hub in metabolism. frontiersin.orgnumberanalytics.com The primary metabolic pathway for phenylalanine involves its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. numberanalytics.compnas.org Tyrosine, in turn, is a precursor for the synthesis of several vital molecules, including:
Neurotransmitters: Dopamine, norepinephrine, and epinephrine (B1671497) (the catecholamines) are crucial for nerve signaling. wikipedia.orgnumberanalytics.com
Hormones: Thyroid hormones, which regulate metabolism. numberanalytics.com
Pigments: Melanin, responsible for the color of skin, hair, and eyes. numberanalytics.commun.ca
Due to its integral role, the study of phenylalanine metabolism is vital for understanding numerous physiological and pathological processes. numberanalytics.compnas.org
Rationale for N-tert-Butoxycarbonyl (N-t-Boc) Protection in Synthesis and Tracer Applications
In the chemical synthesis of peptides and other complex molecules, it is often necessary to protect certain functional groups to prevent unwanted side reactions. The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino (-NH2) functionality of amino acids. numberanalytics.comontosight.ai It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.comontosight.ai
The key advantage of the Boc group is its stability under a variety of reaction conditions, yet it can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). ontosight.airesearchgate.net This controlled protection and deprotection strategy is essential in peptide synthesis to ensure the correct sequence of amino acids is assembled. numberanalytics.comku.dk In the context of tracer applications, the Boc group can be used to protect the labeled amino acid during its incorporation into a larger molecule or to prevent its immediate metabolism, allowing for targeted delivery and analysis. snmjournals.org
特性
分子量 |
275.23 |
|---|---|
純度 |
98% |
製品の起源 |
United States |
Synthetic Methodologies for L Phenylalanine N T Boc 13c9,15n
Retrosynthetic Analysis for Isotopic Incorporation
A retrosynthetic approach to L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N) involves strategically identifying starting materials that can efficiently incorporate the desired isotopes. This analysis is fundamental to designing a high-yield and cost-effective synthesis.
Strategies for Uniform ¹³C Labeling
The uniform labeling of all nine carbon atoms in phenylalanine with ¹³C presents a significant synthetic challenge. Several strategies have been developed to achieve this, often relying on biological systems or complex organic synthesis.
One common approach involves the use of microorganisms, such as E. coli, grown in media where the sole carbon source is uniformly ¹³C-labeled glucose or glycerol. nih.gov These organisms possess the necessary biosynthetic pathways to synthesize aromatic amino acids, including phenylalanine, from these simple labeled precursors. This method allows for the incorporation of ¹³C throughout the entire molecule. Different ¹³C isotope distributions can be achieved by simply altering the isotope distribution of the carbon source. nih.gov For instance, using [2-¹³C]-glucose can lead to specific labeling patterns in the resulting amino acids. nih.gov
Chemical synthesis offers an alternative route. For example, the synthesis of L-[ring-¹³C] phenylalanine can be achieved from labeled precursors like benzaldehyde. researchgate.net The Strecker synthesis, a classic method for amino acid production, can be adapted to use ¹³C-labeled starting materials to produce racemic labeled phenylalanine, which can then be resolved to obtain the desired L-enantiomer. masterorganicchemistry.com Another innovative method involves a ¹²C/¹³C isotope exchange using [¹³C]CO₂ with an aldehyde catalyst, providing a late-stage labeling strategy. researchgate.net
Table 1: Comparison of ¹³C Labeling Strategies
| Method | Advantages | Disadvantages | Key Precursors |
| Microbial Biosynthesis | High level of uniform labeling. | Can be costly and time-consuming; potential for isotopic scrambling. | [U-¹³C]-Glucose, [U-¹³C]-Glycerol |
| Chemical Synthesis | High control over labeling pattern. | Can involve multiple complex steps and require chiral resolution. | Labeled benzaldehyde, [¹³C]CO₂ |
| Enzymatic Synthesis | High stereospecificity. tandfonline.com | May require specific enzymes and substrates. | Labeled cinnamic acid derivatives |
Strategies for ¹⁵N Labeling
The incorporation of ¹⁵N into the amino group of L-phenylalanine is generally more straightforward than uniform ¹³C labeling.
A prevalent method involves microbial expression systems where the growth medium is supplemented with a ¹⁵N-labeled nitrogen source, such as [¹⁵N]H₄Cl (ammonium chloride). portlandpress.com The microorganisms utilize this labeled nitrogen to synthesize amino acids, resulting in the incorporation of ¹⁵N. To achieve selective labeling of a specific amino acid like phenylalanine, the media can be supplemented with all other amino acids in their unlabeled form. nih.gov
Chemical synthesis provides alternative pathways. For instance, the Strecker synthesis can be performed using a ¹⁵N-labeled cyanide source or ¹⁵N-labeled ammonia (B1221849). Another approach involves the alkylation of a ¹⁵N-labeled glycine (B1666218) equivalent. doi.org A nitrogen replacement process has also been reported that directly incorporates the ¹⁵N atom of glycine-¹⁵N into anilines, which can serve as precursors for labeled aromatic amino acids. rsc.org
Combined ¹³C and ¹⁵N Isotopic Enrichment Approaches
For the synthesis of L-phenylalanine doubly labeled with both ¹³C and ¹⁵N, the strategies mentioned above are often combined.
The most common and efficient method is the use of microbial fermentation in a minimal medium containing [U-¹³C]-glucose as the sole carbon source and [¹⁵N]H₄Cl as the sole nitrogen source. nih.govsigmaaldrich.com This approach allows for the simultaneous and uniform incorporation of both isotopes.
Alternatively, a chemo-enzymatic approach can be employed. This might involve the chemical synthesis of a ¹³C-labeled phenylpyruvic acid precursor followed by an enzymatic transamination reaction using a ¹⁵N-labeled amino donor. Phenylalanine ammonia lyase is another enzyme that can be used in the synthesis of labeled L-phenylalanine from labeled precursors. tandfonline.com
Table 2: Approaches for Combined ¹³C and ¹⁵N Labeling
| Approach | Description | Key Features |
| Microbial Fermentation | Growth of microorganisms on media with ¹³C- and ¹⁵N-labeled sources. | High efficiency for uniform labeling. |
| Chemo-enzymatic Synthesis | Combination of chemical synthesis of a labeled precursor followed by an enzymatic step. | Offers high specificity and control. |
| Stepwise Chemical Synthesis | A multi-step organic synthesis incorporating both ¹³C and ¹⁵N labeled reagents. | Can be complex and lower yielding. |
N-t-Boc Protection Chemistry in L-Phenylalanine Synthesis
Once the isotopically labeled L-phenylalanine is synthesized, the amino group is typically protected to facilitate its use in peptide synthesis and other applications. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. orgsyn.orgchemimpex.com
Considerations for Stereochemical Integrity During Synthesis
Maintaining the L-configuration of phenylalanine throughout the synthesis and protection steps is of paramount importance, as the biological activity of peptides and proteins is highly dependent on the stereochemistry of their constituent amino acids. libretexts.orglibretexts.org
The racemization of amino acids, the process of converting a single enantiomer into a racemic mixture, can occur under harsh chemical conditions, such as strong acids or bases, or at elevated temperatures. nih.gov The α-proton of an amino acid is susceptible to deprotonation, which can lead to a planar carbanion intermediate and subsequent loss of stereochemical information. nih.gov
During the N-t-Boc protection with di-tert-butyl dicarbonate (B1257347), the reaction conditions are generally mild enough to prevent significant racemization. orgsyn.org The use of mild bases and controlled temperatures is crucial. Enzymatic methods for the synthesis of the labeled L-phenylalanine backbone are also highly advantageous as they are inherently stereospecific. tandfonline.com Careful monitoring of the optical purity of the final product using techniques like chiral chromatography or polarimetry is essential to ensure the stereochemical integrity of the L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N).
Purification and Analytical Characterization of Labeled Compound
The synthesis of L-Phenylalanine-N-t-Boc (¹³C₉,¹⁵N) yields a product that requires rigorous purification and comprehensive analytical characterization to ensure it meets the stringent requirements for its intended applications, such as in biomolecular NMR and proteomics. isotope.com This process confirms the isotopic enrichment, chemical purity, structural integrity, and enantiomeric fidelity of the compound.
Techniques for Assessing Isotopic Enrichment and Purity
The primary techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. alfa-chemistry.com
Mass Spectrometry (MS) is a cornerstone for determining isotopic enrichment. High-resolution mass spectrometry can distinguish between the labeled compound and its unlabeled counterpart due to the mass difference imparted by the heavy isotopes (¹³C and ¹⁵N). nih.gov By analyzing the mass spectrum, researchers can calculate the atom percent excess (APE) for each isotope, which indicates the percentage of molecules that contain the heavy isotope above its natural abundance. researchgate.net For L-Phenylalanine-N-t-Boc (¹³C₉,¹⁵N), the goal is to achieve high enrichment levels, often 98-99% for both ¹³C and ¹⁵N. sigmaaldrich.comisotope.com Techniques like elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) can provide high-precision measurements of isotope ratios. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful, non-destructive technique. Both ¹³C and ¹⁵N are NMR-active nuclei. acs.org ¹³C NMR and ¹⁵N NMR spectra provide detailed information about the molecular structure and can be used to confirm that the isotopes are incorporated at the correct positions within the molecule. alfa-chemistry.com The signal intensity in an NMR spectrum is directly proportional to the percentage of the NMR-active isotope at a specific site, allowing for the quantification of enrichment levels. nih.gov
The following table summarizes the key techniques used to assess isotopic enrichment and purity:
| Technique | Principle of Operation | Information Obtained | Typical Purity Levels |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. The mass shift caused by the heavy isotopes allows for differentiation and quantification. | Isotopic enrichment (e.g., atom % ¹³C, atom % ¹⁵N), molecular weight confirmation, and assessment of chemical impurities. nih.govnih.gov | >98% Isotopic Enrichment sigmaaldrich.comisotope.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei (¹³C, ¹⁵N). The chemical environment of each nucleus influences its resonance frequency. | Positional verification of isotopic labels, structural confirmation, and quantification of enrichment at specific sites. alfa-chemistry.comacs.org | >98% Chemical Purity isotope.com |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. column-chromatography.com | Chemical purity, separation from unlabeled precursors and synthesis byproducts. frontiersin.org | >99% Purity |
Verification of Chemical Structure and Enantiomeric Purity
Beyond isotopic labeling, it is crucial to verify that the correct chemical structure has been synthesized and that the compound possesses the desired stereochemistry (i.e., it is the L-enantiomer).
Verification of Enantiomeric Purity: Since biological systems are highly stereospecific, ensuring the enantiomeric purity of the L-amino acid is critical. The presence of the D-enantiomer can lead to erroneous results in biological assays. Chiral chromatography is the standard method for separating and quantifying enantiomers. sigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method. cat-online.com This technique employs a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, causing them to elute at different times. sigmaaldrich.com This allows for their separation and quantification. For amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, have proven effective for separating underivatized enantiomers. sigmaaldrich.com In some cases, pre-column derivatization with a reagent like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) is used to create derivatives that can be more easily separated and detected. nih.gov
Chiral Gas Chromatography (GC) is another option, particularly after derivatization to make the amino acid volatile. cat-online.comnih.gov The use of a chiral column, such as Chirasil-Val, allows for the separation of the derivatized enantiomers. nih.gov
The table below outlines the methods for verifying the chemical and enantiomeric purity:
| Analysis Type | Technique | Principle of Operation | Information Obtained |
| Chemical Structure Verification | NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Provides detailed information on the chemical environment and connectivity of atoms within the molecule. alfa-chemistry.com | Confirmation of the covalent structure of L-Phenylalanine-N-t-Boc. |
| Chemical Structure Verification | Mass Spectrometry (MS) | Measures the precise molecular weight of the compound. | Confirmation that the molecular formula matches the expected labeled compound. |
| Enantiomeric Purity | Chiral HPLC | Uses a chiral stationary phase to differentially retain enantiomers, leading to their separation. sigmaaldrich.comnih.gov | Quantification of the L- and D-enantiomers, ensuring high enantiomeric excess of the L-form. |
| Enantiomeric Purity | Chiral GC | Separates volatile, derivatized enantiomers on a chiral column. cat-online.com | Determination of the optical purity of the amino acid. nih.gov |
Applications in Metabolic Pathway Elucidation Via Isotopic Tracing
Tracing Phenylalanine Metabolism in Model Biological Systems
The use of isotopically labeled phenylalanine, such as L-Phenylalanine-N-t-BOC (13C9,15N), has been instrumental in delineating metabolic pathways across a diverse range of biological models.
In Vitro Cell Culture Models
In vitro cell culture systems are fundamental for studying cellular metabolism under controlled conditions. The introduction of L-phenylalanine labeled with stable isotopes allows for precise tracking of its uptake and conversion into various downstream metabolites. youtube.comnih.gov For instance, in studies involving mammalian cell lines, labeled phenylalanine can be used to quantify protein synthesis rates and to investigate the effects of specific conditions, such as disease states or drug treatments, on amino acid metabolism. nih.govnih.gov The "spike-in" SILAC method, where a known amount of heavy-labeled proteome is added to an unlabeled sample, provides a robust standard for accurate quantification of protein expression changes. nih.gov This technique is particularly useful for analyzing proteomes from tissues or organisms where direct metabolic labeling is not feasible. nih.gov
Microbial Systems (e.g., bacteria, fungi)
Microorganisms like Escherichia coli and various fungi are extensively used in metabolic engineering to produce valuable compounds, including L-phenylalanine itself. nih.govnih.gov Isotopic tracers are crucial for optimizing these production processes. By feeding microbes labeled phenylalanine, researchers can identify bottlenecks in metabolic pathways and engineer strains for enhanced yield. nih.govnih.gov For example, studies in E. coli have utilized labeled precursors to analyze the flux through the shikimate and L-phenylalanine branch pathways, leading to the development of overproducing strains. nih.gov Furthermore, stable isotope fingerprinting, which analyzes the unique carbon isotope patterns of amino acids, can distinguish between amino acids synthesized by bacteria, fungi, and plants. usda.gov This has significant applications in ecology for tracing the origins of amino acids in food webs. usda.gov
Table 1: Research Findings in Microbial Systems
| Organism/System | Labeled Compound Used | Key Findings |
| Escherichia coli | ¹³C-labeled Phenylalanine | Enabled the analysis and optimization of L-phenylalanine production pathways. nih.govnih.gov |
| Various Bacteria and Fungi | ¹³C-labeled Amino Acids | Developed a "¹³C fingerprint" to differentiate the origin of amino acids. usda.gov |
| M. bovis BCG | ¹³C and ¹⁵N isotopic tracers | Simultaneously quantified carbon and nitrogen metabolic fluxes, identifying glutamate (B1630785) as a central nitrogen metabolism node. nih.gov |
| Aspergillus sp. | L-Phenylalanine | Identified the aty gene cluster responsible for asperpentyn (B1250639) biosynthesis, with the enzyme AtyH converting L-phenylalanine to cinnamic acid. acs.org |
Plant Systems
In plants, phenylalanine is a precursor to a vast array of secondary metabolites, including lignins, flavonoids, and volatile compounds that are essential for growth, defense, and communication. Isotopic labeling with compounds like L-[¹³C₉]Phe has been pivotal in mapping these complex metabolic networks. nih.govresearchgate.netfrontiersin.org For example, in Arabidopsis thaliana, a [¹³C₆]-Phe isotopic labeling strategy was used to identify soluble metabolites derived from phenylalanine in stems. nih.gov Similarly, in wheat, the use of ¹³C₉-labeled phenylalanine helped to characterize the sub-metabolome derived from this amino acid, identifying 122 distinct metabolites. frontiersin.org Studies on Camellia sinensis (tea plant) have utilized labeled phenylalanine to elucidate the biosynthetic pathways of important floral volatile compounds like acetophenone (B1666503) and 1-phenylethanol. researchgate.netsigmaaldrich.com
Non-Human Animal Models
Animal models are indispensable for understanding the systemic metabolism of amino acids and the pathophysiology of metabolic disorders. Tracing studies with labeled phenylalanine have been conducted in various animal models, including pigs and mice, to investigate protein metabolism, amino acid kinetics, and the effects of conditions like sepsis. nih.govresearchgate.netnih.gov For instance, in a mouse xenograft model of non-small cell lung carcinoma, mass spectrometry imaging was used to track the spatiotemporal distribution of L-[ring-¹³C₆]-phenylalanine and its conversion to tyrosine, revealing higher abundances in viable tumor regions. nih.gov This highlights the potential of isotopic tracing to understand the metabolic reprogramming that occurs in cancer.
Elucidation of Phenylalanine Catabolism Pathways
The breakdown of phenylalanine is a critical metabolic process, and its dysregulation can lead to serious health issues. Isotopic tracers have been fundamental in dissecting the enzymatic steps involved in this catabolic pathway.
Investigation of Enzymatic Transformations (e.g., Phenylalanine Hydroxylase Activity)
The primary step in phenylalanine catabolism is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). nih.govyoutube.comnih.govwikipedia.orgyoutube.com Deficiencies in this enzyme lead to the genetic disorder phenylketonuria (PKU). nih.govwikipedia.org Isotopic labeling studies have been crucial in understanding the kinetics and regulation of PAH. By using labeled phenylalanine, researchers can measure the rate of its hydroxylation to tyrosine in vivo and in vitro. nih.govpnas.org This has been applied to study the effects of PKU-causing mutations on enzyme activity and to develop and evaluate potential therapeutic strategies. nih.gov Furthermore, tracing studies have helped to elucidate alternative catabolic routes for phenylalanine, such as the transamination pathway that becomes more prominent in PKU. nih.gov
Tracing Metabolite Flux to Downstream Products (e.g., Tyrosine, Phenylpyruvate, Hippuric Acid)
L-phenylalanine is an essential amino acid that serves as a precursor for several important metabolites. isotope.comisotope.com The use of isotopically labeled L-phenylalanine, such as L-[ring-¹³C₆]-phenylalanine or other ¹³C and ¹⁵N labeled variants, allows for the direct measurement of its conversion to downstream products. nih.govnih.gov
Tyrosine: The primary metabolic fate of phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase, a process that mainly occurs in the liver and kidneys. nih.govyoutube.com Studies using labeled phenylalanine have been instrumental in quantifying the rate of this conversion in vivo. nih.goviaea.org For instance, by infusing a labeled phenylalanine tracer and measuring the appearance of the label in tyrosine, researchers can determine the flux through this specific pathway. nih.govnih.gov This has been crucial for understanding normal phenylalanine and tyrosine kinetics, as well as in studying disorders like phenylketonuria (PKU), where this conversion is impaired. iaea.orgmdpi.com
Phenylpyruvate: In conditions of high phenylalanine concentration, such as in PKU, alternative metabolic pathways become more active. Phenylalanine can be transaminated to form phenylpyruvate. mdpi.comnih.gov Isotopic tracing can help in understanding the dynamics of this pathway.
Hippuric Acid: Phenylalanine can be further metabolized, and its derivatives can be conjugated with glycine (B1666218) to form hippuric acid, which is then excreted. nih.govnih.gov Labeled phenylalanine has been used to trace the formation of hippuric acid, providing insights into these secondary metabolic routes. nih.gov
The ability to trace the labeled atoms from L-phenylalanine into these specific products provides a clear and quantitative picture of the metabolic flux.
Fluxomics Studies Using L-PHENYLALANINE-N-T-BOC (13C9,15N)
Fluxomics, or metabolic flux analysis (MFA), is a quantitative approach used to determine the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com Isotope-assisted metabolic flux analysis (iMFA) is a powerful methodology that integrates metabolic network models with experimental data from isotope labeling experiments to generate detailed flux maps. mdpi.com The use of tracers like L-phenylalanine-¹³C₉,¹⁵N is central to this approach. isotope.commedchemexpress.com
Methodological Framework for Metabolic Flux Analysis
The general workflow for ¹³C-metabolic flux analysis involves several key steps: vanderbilt.edu
Model Development: A mathematical model of the metabolic network is constructed, which includes all relevant biochemical reactions and pathways. vanderbilt.edu
Tracer Selection: An appropriate isotopic tracer is chosen. The choice of tracer, such as a specifically labeled [1,2-¹³C₂]glucose or a uniformly labeled [U-¹³C₅]glutamine, is critical for maximizing the information obtained about the fluxes of interest. vanderbilt.edu In the context of this article, L-phenylalanine-¹³C₉,¹⁵N serves as the tracer.
Isotope Labeling Experiment: The biological system (e.g., cells, tissues, or a whole organism) is exposed to the labeled substrate until an isotopic steady state is reached, meaning the labeling pattern in the metabolites becomes constant over time. nih.govmdpi.com
Metabolite Analysis: Samples are collected, and the isotopic labeling patterns (mass isotopomer distributions) of key metabolites are measured, typically using mass spectrometry (GC-MS or LC-MS). nih.gov
Flux Calculation: The experimental labeling data is fed into the computational model. By comparing the measured labeling patterns with those predicted by the model for different flux distributions, the intracellular fluxes can be quantified. mdpi.comnih.gov
Quantitative Assessment of Metabolic Fluxes
The use of L-phenylalanine-¹³C₉,¹⁵N allows for a precise quantification of fluxes through phenylalanine-dependent pathways. nih.govnih.gov By measuring the tracer-to-tracee ratio (TTR) and the molar percentage excess (MPE) of the labeled phenylalanine and its downstream metabolites, researchers can calculate the rates of metabolic reactions. nih.gov
For example, in a study using L-[ring-¹³C₆]-phenylalanine, the flux of phenylalanine to tyrosine was quantitatively assessed in tumor tissues. nih.gov This provided spatial and dynamic metabolic flux maps, revealing how cancer cells alter their amino acid metabolism. nih.gov The quantitative data obtained from such studies are crucial for understanding the metabolic phenotype of cells in various physiological and pathological states. vanderbilt.edu
Table 1: Key Parameters in Quantitative Flux Assessment
| Parameter | Description | Application Example |
|---|---|---|
| Tracer-to-Tracee Ratio (TTR) | The ratio of the isotopically labeled metabolite (tracer) to the unlabeled metabolite (tracee). | Used to calculate the rate of appearance of the metabolite in a given pool. nih.gov |
| Molar Percentage Excess (MPE) | The percentage of the metabolite pool that is isotopically labeled. | Provides a measure of the enrichment of the label in a specific metabolite. nih.gov |
| Mass Isotopomer Distribution (MID) | The relative abundance of different isotopologues (molecules of the same compound that differ only in their isotopic composition) of a metabolite. | Used in computational models to resolve fluxes through converging pathways. mdpi.com |
Identification of Rate-Limiting Steps in Pathways
For instance, if the flux from phenylalanine to tyrosine is measured to be significantly lower than the flux of phenylalanine into protein synthesis, it could suggest that the activity of phenylalanine hydroxylase is a rate-limiting factor under those specific conditions. This information is invaluable for metabolic engineering, where the goal might be to increase the production of a specific compound by overexpressing the enzyme that catalyzes the rate-limiting step. nih.gov
Biosynthesis of Phenylalanine-Derived Natural Products
Isotopic labeling is a cornerstone technique for elucidating the biosynthetic pathways of natural products. nih.gov By feeding organisms with a labeled precursor like L-phenylalanine-¹³C₉,¹⁵N, researchers can trace the incorporation of the labeled atoms into complex natural products. This allows for the unambiguous identification of the building blocks of these molecules. nih.gov
A common approach involves parallel stable isotope labeling (SIL), where an organism is grown in the presence of different isotopically labeled precursors. nih.gov By analyzing the mass shifts in the resulting metabolites, it is possible to categorize them based on their biosynthetic origins. nih.gov For example, identifying metabolites that have incorporated the ¹³C atoms from labeled phenylalanine confirms that they are derived from this amino acid. nih.gov
This methodology has been successfully applied in organisms like Arabidopsis thaliana to identify the range of soluble metabolites derived from phenylalanine. nih.gov Such studies are crucial for discovering novel natural products and for understanding the genetic basis of their production. nih.gov
Enzymatic and Biochemical Reaction Mechanism Studies
Probing Substrate Specificity and Kinetic Parameters of Phenylalanine-Modifying Enzymes
The substrate specificity of enzymes is a cornerstone of their biological function. Phenylalanine-modifying enzymes, such as phenylalanine hydroxylase (PAH) and phenylalanine ammonia-lyase (PAL), possess highly evolved active sites that recognize the specific stereochemistry and chemical features of L-phenylalanine. nih.govnih.gov The introduction of an N-t-BOC group presents a significant challenge to this recognition.
Theoretically, if an enzyme were to exhibit activity towards N-Boc-L-phenylalanine, the isotopically labeled variant, L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N), would be an invaluable tool for determining kinetic parameters. The incorporation of ¹³C and ¹⁵N isotopes allows for sensitive and unambiguous detection and quantification of the substrate and any potential products using mass spectrometry-based methods. This would enable precise measurement of key kinetic constants.
However, the steric hindrance imparted by the Boc group often prevents binding to the active site or inhibits the catalytic step. acsgcipr.org For instance, the active site of phenylalanine hydroxylase is tailored to accommodate the free amino group of phenylalanine for proper orientation and subsequent hydroxylation. nih.gov Similarly, phenylalanine ammonia-lyase catalyzes the elimination of ammonia (B1221849), a reaction directly involving the amino group that is blocked by the Boc protecting group. nih.gov Research has shown that while some enzymes can act on N-acylated amino acids, the large Boc group is often a significant impediment. acs.org
To date, detailed research findings specifically utilizing L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N) to determine the kinetic parameters of mainstream phenylalanine-modifying enzymes like PAH and PAL are not prominently available in the scientific literature. This suggests that the compound is likely a poor substrate for these enzymes, limiting its direct application in this specific area of study.
Investigation of Isotope Effects in Enzyme-Catalyzed Reactions
Kinetic isotope effects (KIEs) are powerful tools for elucidating the rate-limiting steps and transition state structures of enzymatic reactions. wikipedia.orgprinceton.edu The substitution of an atom with its heavier isotope (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N) can lead to a change in the reaction rate if the bond to that atom is broken or formed in the rate-determining step. nih.govcopernicus.org
The compound L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N) is, in principle, designed for such studies. The heavy isotope labeling of the entire carbon skeleton and the nitrogen atom would allow for the measurement of both carbon and nitrogen KIEs within a single experiment.
For a hypothetical enzyme capable of processing N-t-Boc-L-phenylalanine, the following could be investigated:
Carbon KIEs (¹³C-KIEs): These could provide insights into steps involving the cleavage or formation of carbon-carbon or carbon-hydrogen bonds.
Nitrogen KIEs (¹⁵N-KIEs): These would be particularly informative for reactions directly involving the amino group, such as deamination.
The magnitude of the observed KIE can help distinguish between different mechanistic possibilities. wikipedia.org However, the prerequisite for any KIE study is that the enzymatic reaction must proceed at a measurable rate with the isotopically labeled substrate. Given the likely low reactivity of N-Boc-protected phenylalanine with enzymes like PAH and PAL, the practical application of L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N) for investigating their isotope effects is severely restricted.
Advanced Analytical Methodologies for Labeled Metabolites
Mass Spectrometry (MS)-Based Detection and Quantification
Mass spectrometry stands as a primary tool for the analysis of stable isotope-labeled compounds due to its high sensitivity and accuracy. chempep.com Various MS-based techniques are utilized to obtain detailed information about the isotopic enrichment and structure of L-PHENYLALANINE-N-T-BOC (13C9,15N).
High-resolution mass spectrometry (HRMS) is indispensable for accurately determining the mass of isotopologues and confirming the incorporation of stable isotopes. For L-PHENYLALANINE-N-T-BOC (13C9,15N), the incorporation of nine 13C atoms and one 15N atom results in a significant mass shift compared to its unlabeled counterpart. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can resolve the isotopic fine structure, which arises from the small mass differences between combinations of isotopes (e.g., one 13C vs. one 15N and two 2H). masonaco.org This capability allows for the unequivocal assignment of 13C and 15N enrichment levels. acs.org A mass accuracy of 1 ppm or better is often required to distinguish between different combinations of 13C and 15N enrichment due to these subtle shifts in the peak centroids. acs.org
Table 1: Theoretical and Observed Mass Data for L-PHENYLALANINE-N-T-BOC Isotopologues
| Compound | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |
|---|---|---|---|
| Unlabeled L-Phenylalanine-N-t-Boc | 265.1314 | - | - |
Note: Observed mass and mass accuracy are representative values and may vary based on instrumentation and experimental conditions.
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting a precursor ion and analyzing the resulting product ions. In the context of L-PHENYLALANINE-N-T-BOC (13C9,15N), MS/MS can confirm the location of the isotopic labels within the molecule. By comparing the fragmentation patterns of the labeled and unlabeled compounds, researchers can verify that the 13C and 15N isotopes are incorporated at the expected positions. For instance, the fragmentation of the Boc-protected amino acid would yield characteristic losses, and the masses of these fragments will be shifted according to the number of 13C and 15N atoms they contain. acs.orgnih.gov This is particularly useful in metabolic studies to trace the fate of specific atoms through biochemical pathways. nih.gov
Table 2: Key MS/MS Fragments of L-PHENYLALANINE-N-T-BOC (13C9,15N)
| Precursor Ion (m/z) | Fragment Ion | Description | Expected m/z (Labeled) |
|---|---|---|---|
| 276.1691 ([M+H]+) | [M+H - C4H8]+ | Loss of isobutylene (B52900) from Boc group | 220.1287 |
| 276.1691 ([M+H]+) | [M+H - Boc]+ | Loss of the Boc group | 176.1287 |
Note: The m/z values are for the fully labeled compound and will differ for partially labeled species.
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for high-precision measurement of isotope ratios. nih.gov While typically used for determining natural abundance variations, it can also be adapted for enrichment analysis in labeling studies. nih.gov In a typical IRMS workflow for amino acids, the sample is first combusted to convert it into simple gases like CO2 and N2. ucdavis.edu The isotopic ratios of these gases (e.g., 13CO2/12CO2 and 15N2/14N2) are then measured with very high precision. ucdavis.edu This technique provides a global measure of the isotopic enrichment in the entire molecule. acs.org For L-PHENYLALANINE-N-T-BOC (13C9,15N), IRMS would confirm the high level of incorporation of both 13C and 15N. nih.gov
Coupling chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC) with mass spectrometry is essential for analyzing labeled compounds in complex biological matrices. acs.orgnih.gov
LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is well-suited for the direct analysis of L-PHENYLALANINE-N-T-BOC (13C9,15N) and its metabolites without the need for derivatization. researchgate.netanchem.pl This is particularly advantageous for preserving the Boc-protecting group, which might be labile under GC conditions. LC-MS/MS methods have been developed for the rapid and direct analysis of amino acids in various samples, providing good separation of isobaric compounds and accurate quantification. researchgate.netrestek.com
GC-MS: Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires derivatization of the amino acid to increase its volatility. ucdavis.edu For L-PHENYLALANINE-N-T-BOC, the Boc group itself enhances volatility to some extent, but further derivatization of the carboxylic acid group (e.g., methylation) might be necessary. ucdavis.edu GC-MS offers excellent chromatographic resolution and is a well-established technique for metabolomic studies involving labeled amino acids. nih.govnih.gov
Both LC-MS and GC-MS coupled with IRMS (LC-IRMS and GC-IRMS) provide powerful tools for compound-specific isotope analysis, allowing for the determination of isotopic enrichment in individual compounds within a mixture. ucdavis.edunih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of specific nuclei. For isotopically labeled compounds, NMR is invaluable for determining the exact position of the labels within the molecule. sigmaaldrich.com
The use of 13C and 15N labeling dramatically enhances the utility of NMR for studying biomolecules.
13C-NMR: In 13C-NMR spectroscopy, the signal intensity is directly proportional to the abundance of the 13C isotope. For L-PHENYLALANINE-N-T-BOC (13C9,15N), where all nine carbon atoms are 13C, the 13C-NMR spectrum will show significantly enhanced signals for all carbon environments compared to the natural abundance compound. chemicalbook.comnih.gov Furthermore, the presence of adjacent 13C atoms gives rise to 13C-13C spin-spin coupling, which provides unambiguous evidence of the connectivity of the carbon skeleton and confirms the uniform labeling. nih.gov
15N-NMR: Similarly, 15N-NMR spectroscopy can be used to analyze the 15N-labeled nitrogen atom in the amino group. acs.org The 15N nucleus has a spin of 1/2, which results in sharper NMR signals compared to the quadrupolar 14N nucleus. The chemical shift of the 15N signal provides information about its chemical environment, and heteronuclear correlation experiments (like 1H-15N HSQC) can be used to correlate the 15N nucleus with its attached proton, further confirming the site of labeling. protein-nmr.org.uk Selective 15N labeling is a common strategy in protein NMR to simplify spectra and study specific residues. nih.govwestmont.edu
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-PHENYLALANINE-N-T-BOC (13C9,15N) |
| L-Phenylalanine |
| Carbon Dioxide |
| Nitrogen Gas |
| L-PHENYLALANINE-N-T-BOC |
| Isobutylene |
Multidimensional NMR Techniques for Complex Structural Assignments
The use of L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N) and other isotopically labeled amino acids is central to the application of multidimensional NMR spectroscopy for the unambiguous assignment of resonances in complex biomolecules. nih.govmeihonglab.com These advanced NMR experiments are essential for determining the three-dimensional structures of proteins and peptides in solution and in the solid state. nih.govmeihonglab.commeihonglab.com
Multidimensional NMR techniques, such as 2D and 3D experiments, resolve the severe spectral overlap often encountered in simple 1D NMR spectra of large molecules. nih.gov The incorporation of ¹³C and ¹⁵N isotopes allows for the transfer of magnetization through covalent bonds, enabling the correlation of different nuclei within the amino acid residue and between adjacent residues in a polypeptide chain. meihonglab.comnih.gov
Several key multidimensional NMR experiments are particularly powerful for assigning the resonances of labeled phenylalanine residues:
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a cornerstone of biomolecular NMR, providing correlations between a proton and its directly attached heteronucleus, such as ¹³C or ¹⁵N. columbia.edu In the context of L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N), this experiment would reveal direct one-bond correlations between the protons and their corresponding ¹³C and ¹⁵N nuclei, facilitating the initial assignment of the spin systems. columbia.edu An edited-HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is complementary to HSQC, as it reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is invaluable for piecing together the carbon skeleton of the phenylalanine residue and for linking different functional groups. For instance, it can show correlations from the aromatic protons to the various ¹³C atoms in the phenyl ring, confirming their connectivity. columbia.edu
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining the spatial proximity of protons, providing through-space correlations rather than through-bond correlations. protein-nmr.org.uk In ¹³C- or ¹⁵N-edited NOESY-HSQC experiments, the signals are dispersed into a third dimension based on the chemical shift of the attached heteronucleus, which greatly enhances resolution. protein-nmr.org.ukduke.eduprotein-nmr.org.uk These experiments are instrumental in identifying long-range interactions that define the tertiary structure of a protein. For labeled phenylalanine, NOESY can reveal interactions between its aromatic protons and other residues, which is critical for defining its position and orientation within the protein structure. nih.gov
The combination of these and other multidimensional NMR experiments, such as N(CO)CA and NCACB, allows for a sequential "walk" along the protein backbone, connecting adjacent amino acid residues and ultimately leading to a complete resonance assignment. nih.govmeihonglab.com The uniform labeling of phenylalanine with ¹³C and ¹⁵N, as in L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N), ensures that a rich network of correlations can be established, providing the necessary constraints for high-resolution structure determination. nih.govnih.gov
Table 1: Key Multidimensional NMR Techniques and Their Applications for Labeled Phenylalanine
| NMR Technique | Information Provided | Application for L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N) |
| HSQC | Direct one-bond ¹H-¹³C and ¹H-¹⁵N correlations. columbia.edu | Assigns directly bonded proton and heteronuclei pairs within the phenylalanine residue. |
| HMBC | Two- and three-bond ¹H-¹³C correlations. columbia.edu | Confirms the carbon framework and connectivity of the phenyl ring and the side chain. |
| NOESY | Through-space correlations between protons that are close in space. protein-nmr.org.uk | Identifies spatial proximities between phenylalanine protons and other residues, crucial for 3D structure determination. |
| N(CO)CA | Correlates the amide nitrogen of one residue with the alpha-carbon of the preceding residue. nih.govmeihonglab.com | Establishes sequential connectivity between amino acids in a peptide chain. |
| NCACB | Correlates the amide nitrogen of a residue with its own alpha- and beta-carbons. nih.govmeihonglab.com | Aids in the intra-residue assignment of backbone and side-chain carbons. |
Applications in Protein and Peptide Structure and Dynamics Research
The incorporation of isotopically labeled amino acids like L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N) into proteins and peptides has revolutionized the study of their structure and dynamics. lifetein.comqyaobio.com Phenylalanine, with its aromatic side chain, often plays critical roles in protein stability, ligand binding, and protein-protein interactions. nih.gov The ability to selectively observe the signals from labeled phenylalanine residues provides a powerful window into these fundamental biological processes.
One of the primary applications is in the determination of high-resolution three-dimensional structures of proteins by NMR. lifetein.comqyaobio.com The distance and dihedral angle restraints derived from multidimensional NMR experiments on proteins containing ¹³C and ¹⁵N-labeled phenylalanine are essential inputs for structure calculation algorithms. nih.govacs.org For larger proteins, where spectral overlap and rapid signal decay can be problematic, techniques like deuteration in combination with specific protonation of labeled residues, including phenylalanine, are employed to simplify spectra and improve resolution. utoronto.cautoronto.ca
Beyond static structures, labeled phenylalanine is instrumental in studying protein dynamics across a wide range of timescales. NMR relaxation experiments can probe the motion of the protein backbone and side chains, providing insights into protein flexibility and conformational changes that are often linked to function. The aromatic ring of phenylalanine can undergo "ring flips," and the rates of these motions can be quantified using NMR techniques on labeled samples, offering information about the packing and dynamics of the protein core.
Furthermore, the study of protein-ligand and protein-protein interactions is greatly facilitated by the use of labeled phenylalanine. nih.gov When a ligand binds to a protein, changes in the chemical environment of nearby amino acid residues, including phenylalanine, can be detected as shifts in their NMR signals. By monitoring the signals of labeled phenylalanine, it is possible to map the binding site, determine the binding affinity, and characterize the conformational changes that occur upon binding. biorxiv.orgyoutube.comyoutube.com This is particularly valuable for understanding enzyme mechanisms and for the rational design of new drugs.
Site-specific isotopic labeling, where only certain amino acids like phenylalanine are labeled, allows researchers to focus on specific regions of a protein. nih.gov This approach is particularly powerful for studying large protein complexes, where uniform labeling would result in overwhelmingly complex spectra. By selectively introducing labeled phenylalanine at key positions, it is possible to probe the structure and dynamics of specific domains or interaction interfaces.
Table 2: Research Applications of Labeled Phenylalanine in Protein and Peptide Studies
| Research Area | Application of Labeled Phenylalanine | Significance |
| Protein Structure Determination | Provides distance and dihedral angle restraints for NMR-based structure calculations. nih.govacs.org | Enables the determination of high-resolution 3D structures of proteins and peptides. |
| Protein Dynamics | Allows for the study of backbone and side-chain motions, including aromatic ring flips. | Provides insights into protein flexibility, conformational changes, and entropy. |
| Ligand Binding | Serves as a probe to monitor changes in the chemical environment upon ligand binding. nih.govbiorxiv.orgyoutube.comyoutube.com | Helps to identify binding sites, determine binding affinities, and understand the mechanism of molecular recognition. |
| Protein-Protein Interactions | Used to map interaction interfaces and characterize the structural changes that occur upon complex formation. nih.gov | Elucidates the basis of cellular signaling pathways and the assembly of multi-protein complexes. |
| Protein Folding | Allows for the monitoring of the structural changes that occur during the folding process. | Provides insights into the mechanisms by which proteins attain their native three-dimensional structures. |
L Phenylalanine N T Boc 13c9,15n As a Precursor in Complex Labeled Biomolecule Synthesis
Synthesis of Isotope-Labeled Peptides for Proteomics and Structural Biology.isotope.comisotope.com
The synthesis of peptides with specific isotopic labels is a cornerstone of modern proteomics and structural biology. L-PHENYLALANINE-N-T-BOC (13C9,15N) is a key reagent in this process, enabling the production of peptides that can be readily distinguished and quantified by mass spectrometry (MS) or analyzed by nuclear magnetic resonance (NMR) spectroscopy. isotope.comisotope.com The incorporation of this labeled amino acid into a peptide sequence results in a significant mass shift, allowing for clear differentiation from its unlabeled counterpart. sigmaaldrich.com
Solid-Phase Peptide Synthesis (SPPS) Applications.researchgate.net
Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. researchgate.net In SPPS, the C-terminal amino acid of the desired peptide is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise manner. peptide.com The use of a temporary protecting group on the α-amino group, such as the Boc group in L-PHENYLALANINE-N-T-BOC (13C9,15N), is essential to prevent unwanted polymerization. peptide.com
The versatility of SPPS allows for the incorporation of labeled amino acids like L-PHENYLALANINE-N-T-BOC (13C9,15N) at specific positions within a peptide sequence. researchgate.net This targeted labeling is invaluable for a variety of applications, including the synthesis of internal standards for quantitative proteomics and the creation of probes to study enzyme-substrate interactions. A key advantage of SPPS is the ability to use reagents in large excess to drive reactions to completion, ensuring high yields of the desired labeled peptide. peptide.com The choice of protecting groups, such as the Fmoc/tBu strategy, and coupling reagents are critical for the successful synthesis of complex peptides, including those containing labeled residues. researchgate.net
Table 1: Key Aspects of L-PHENYLALANINE-N-T-BOC (13C9,15N) in SPPS
| Feature | Description | Reference |
| Protecting Group | The tert-Butoxycarbonyl (Boc) group protects the N-terminus, preventing unwanted side reactions during coupling. | peptide.com |
| Resin Attachment | The labeled phenylalanine can be incorporated at any desired position in the peptide chain being synthesized on the solid support. | researchgate.net |
| Cleavage | After synthesis, the completed peptide is cleaved from the resin, often using strong acids like trifluoroacetic acid (TFA). | nih.gov |
| Applications | Synthesis of isotope-labeled peptide standards for MS-based protein quantitation and structural studies. | isotope.comisotope.com |
Solution-Phase Peptide Synthesis Applications.isotope.comisotope.com
While SPPS is dominant, solution-phase peptide synthesis remains a valuable method, particularly for large-scale synthesis or for specific peptide sequences that are challenging to produce on a solid support. In this approach, the peptide is synthesized while dissolved in a solvent. The use of protected amino acids like L-PHENYLALANINE-N-T-BOC (13C9,15N) is equally critical in this method to ensure controlled and specific peptide bond formation. orgsyn.org
Solution-phase synthesis allows for purification of intermediates at each step, which can lead to a very pure final product. orgsyn.org The incorporation of L-PHENYLALANINE-N-T-BOC (13C9,15N) in solution-phase synthesis enables the production of labeled peptides for various research applications, mirroring the benefits seen in SPPS. isotope.comisotope.com
Incorporation into Isotope-Labeled Proteins for NMR and MS Studies.nih.gov
The ability to produce isotopically labeled proteins is fundamental for detailed structural and dynamic studies using NMR spectroscopy and mass spectrometry. nih.gov L-PHENYLALANINE-N-T-BOC (13C9,15N), after deprotection of the Boc group to yield L-Phenylalanine(¹³C₉,¹⁵N), can be incorporated into proteins expressed in various systems. nih.gov This is often achieved by supplementing cell growth media with the labeled amino acid. nih.gov
The presence of ¹³C and ¹⁵N isotopes in the phenylalanine residues of a protein provides crucial signals for multidimensional heteronuclear NMR experiments, which are essential for determining the three-dimensional structure of proteins in solution. nih.gov For mass spectrometry, the mass shift introduced by the heavy isotopes allows for precise quantification of proteins and the study of protein turnover and metabolic pathways. nih.gov
Table 2: Applications of Labeled Proteins Synthesized with L-Phenylalanine(¹³C₉,¹⁵N)
| Technique | Application | Benefit of Labeling | Reference |
| NMR Spectroscopy | Elucidation of 3D protein structure and dynamics. | Enables multidimensional heteronuclear experiments, improving signal dispersion and resolution. | nih.gov |
| Mass Spectrometry | Quantitative proteomics (e.g., SILAC), protein turnover studies. | Allows for accurate differentiation and quantification of proteins from different states. | nih.govnih.gov |
| Structural Biology | Studying protein-ligand interactions and conformational changes. | Provides specific probes at phenylalanine locations to monitor environmental changes. | nih.gov |
Researchers have developed methods to maximize the incorporation of labeled phenylalanine into recombinantly overexpressed proteins in bacteria, sometimes in combination with other labeling strategies like ILV-methyl labeling. nih.gov However, challenges such as isotopic scrambling, where the isotopes are unintentionally transferred to other amino acids, need to be monitored and minimized. nih.govnih.gov
Preparation of Labeled Intermediates for Advanced Organic Synthesis Research
Beyond its direct use in peptide and protein synthesis, L-PHENYLALANINE-N-T-BOC (13C9,15N) serves as a valuable starting material for the preparation of more complex labeled intermediates used in advanced organic synthesis research. The presence of both ¹³C and ¹⁵N labels, combined with the versatile Boc protecting group, makes it an ideal building block for creating a variety of labeled molecules.
For instance, it can be used in the synthesis of labeled enzyme inhibitors, receptor ligands, or metabolic probes. The well-defined isotopic labels allow researchers to trace the metabolic fate of these molecules or to study their binding interactions with high precision. The development of synthetic routes to create multi-labeled compounds, such as those containing deuterium (B1214612) in addition to ¹³C and ¹⁵N, further expands the toolkit available for mechanistic studies in chemistry and biology. sigmaaldrich.comnih.gov The ability to synthesize such complex labeled molecules is crucial for pushing the boundaries of our understanding of biological processes at the molecular level.
Challenges and Future Directions in Stable Isotope Tracing with L Phenylalanine N T Boc 13c9,15n
Methodological Advancements in Data Processing and Computational Modeling
A significant challenge in stable isotope tracing lies in the complexity of data analysis and the computational modeling required to calculate metabolic fluxes. mdpi.comwikipedia.org Raw data from analytical instruments like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy must undergo several processing steps, including correction for natural isotope abundance. mdpi.comnih.gov
Recent advancements are focused on developing more sophisticated software and computational tools to streamline this process. rsc.orgoup.com Metabolic Flux Analysis (MFA) has become a cornerstone technique, allowing researchers to predict the rates of intracellular metabolic reactions. wikipedia.orgeares.org The development of software that can handle large datasets and perform complex calculations is crucial for accurate flux quantitation. wikipedia.org
Computational modeling approaches are also evolving. For instance, the elementary metabolite unit (EMU) method helps to reduce the computational difficulty of MFA. nih.gov Furthermore, Thermodynamics-Based Metabolic Flux Analysis (TMFA) incorporates thermodynamic constraints to generate more biologically realistic flux profiles. wikipedia.org These advancements are critical for interpreting the complex labeling patterns that result from tracers like L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N).
Future directions point towards the development of more automated and user-friendly software platforms that integrate data processing and advanced modeling algorithms. oup.comresearchgate.net The goal is to make these powerful analytical techniques more accessible to a broader range of researchers.
Table 1: Computational Tools and Models in Stable Isotope Tracing
| Tool/Model | Description | Key Advancements |
|---|---|---|
| Metabolic Flux Analysis (MFA) | A computational method to quantify the rates (fluxes) of metabolic reactions in a biological system. wikipedia.org | Integration with genome-scale models, improved algorithms for complex networks. eares.org |
| Elementary Metabolite Unit (EMU) | A modeling approach that simplifies the computational complexity of ¹³C-MFA by breaking down metabolites into smaller units. nih.gov | Enables flux analysis in larger and more complex metabolic networks. |
| Thermodynamics-Based MFA (TMFA) | An extension of MFA that incorporates thermodynamic constraints (Gibbs free energy) to ensure that predicted fluxes are feasible. wikipedia.org | Provides more accurate and biologically relevant flux distributions. |
| IsoCor & IsoCorrectoR | Software tools designed to correct raw mass spectrometry data for the natural abundance of stable isotopes. nih.gov | Improves the accuracy of isotope labeling measurements, which is critical for flux calculations. |
| COBRApy | A Python-based software library for constraint-based modeling of metabolic networks, often used for Flux Balance Analysis (FBA). eares.org | Facilitates the simulation and analysis of cellular metabolism under various conditions. eares.org |
Integration with Multi-Omics Data (e.g., transcriptomics, proteomics) for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of cellular physiology, data from stable isotope tracing must be integrated with other "omics" data, such as transcriptomics and proteomics. asm.org While metabolic flux data provides a snapshot of the functional output of metabolic pathways, transcriptomic and proteomic data offer insights into the expression levels of the genes and proteins that regulate these pathways. nih.gov
The integration of these disparate datasets presents a significant challenge. However, it holds the key to building more predictive models of cellular behavior. For example, by combining flux data from a L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N) tracer study with proteomic data, researchers can directly correlate changes in protein synthesis rates with the abundance of specific enzymes or regulatory proteins. oup.comresearchgate.net Stable isotope labeling by amino acids in cell culture (SILAC) is a widely used proteomic technique that complements tracer studies by quantifying protein abundance. researchgate.net
Future advancements in this area will likely involve the development of sophisticated bioinformatics platforms and statistical methods capable of integrating multi-omics data. nih.gov The goal is to create comprehensive models that can simulate how genetic or environmental perturbations propagate through the different layers of biological organization, from genes to proteins to metabolic fluxes. asm.org
Development of Novel Experimental Designs for Tracer Studies in Complex Biological Systems
Designing tracer studies, particularly in complex in vivo systems, is a significant challenge. ichor.bio The choice of tracer, its delivery method, and the timing of sample collection all critically influence the outcome and interpretation of the experiment. nih.govresearchgate.net For in vivo studies, factors such as the distribution of the tracer to different tissues and the potential for metabolic cross-talk between organs must be carefully considered. nih.gov
There is a growing trend towards more dynamic experimental designs. While traditional stationary isotope tracing assumes the system is at a metabolic steady state, dynamic fluxomics experiments aim to capture how fluxes change over time. nih.gov This is particularly important for studying biological processes that are inherently dynamic, such as the response to a stimulus or the progression of a disease.
Future directions in experimental design include the use of multiple tracers to simultaneously probe different pathways and the development of spatially resolved tracing techniques. springernature.com Coupling stable isotope tracing with imaging mass spectrometry, for example, allows for the visualization of metabolic activity within different regions of a tissue. springernature.com Furthermore, the application of artificial intelligence (AI) in experimental design can help researchers optimize study parameters and select the most appropriate animal models. modernvivo.commodernvivo.com The development of novel statistical models for analyzing data from complex longitudinal studies will also be crucial for maximizing the information gained while minimizing the number of animals used. nc3rs.org.uk
Table 2: Innovations in Experimental Design for Tracer Studies
| Experimental Design | Description | Application in Complex Systems |
|---|---|---|
| Dynamic ¹³C-MFA | Measures the change in isotopic labeling over time to determine metabolic fluxes in non-steady-state conditions. nih.gov | Useful for studying transient metabolic responses to perturbations. |
| Multi-Tracer Experiments | Utilizes several different isotopically labeled substrates simultaneously to probe multiple metabolic pathways in a single experiment. nih.gov | Provides a more holistic view of cellular metabolism. |
| Spatially Resolved Isotope Tracing | Combines stable isotope labeling with imaging techniques like mass spectrometry imaging (MSI) to map metabolic activity within tissues. springernature.com | Reveals metabolic heterogeneity within complex biological structures. |
| AI-Assisted Design | Employs artificial intelligence and machine learning to optimize experimental parameters, select models, and analyze complex datasets. modernvivo.com | Enhances the efficiency, robustness, and translational potential of in vivo studies. modernvivo.com |
Potential for Expanded Applications in Non-Clinical Biochemical Research
The primary application of L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N) is in tracing the metabolic fate of phenylalanine, a crucial process in many biological systems. nih.gov Phenylalanine is an essential amino acid and a precursor for the synthesis of proteins and several important signaling molecules, including dopamine and norepinephrine. nih.gov
Beyond its current use, there is significant potential for this tracer in various areas of non-clinical biochemical research. For example, it can be used to study the effects of genetic mutations on protein synthesis and degradation pathways. It can also be a valuable tool in drug discovery, helping to elucidate the mechanism of action of drugs that target amino acid metabolism. nbinno.com
Furthermore, this tracer could be applied in environmental and ecological research. Compound-specific isotope analysis of amino acids is an emerging tool for tracing nitrogen sources and transformations in biogeochemical cycles. nih.gov By analyzing the isotopic signature of phenylalanine in environmental samples, researchers can gain insights into nutrient cycling and food webs.
The N-t-BOC protecting group on the tracer molecule offers additional possibilities. This group is commonly used in peptide synthesis and could potentially be leveraged for developing novel probes to study protein-protein interactions or enzyme activity. The versatility of L-PHENYLALANINE-N-T-BOC (¹³C₉,¹⁵N) ensures its continued relevance and expanded application in fundamental biochemical research.
Q & A
Q. How can I verify the isotopic purity of L-Phenylalanine-N-t-BOC (13C9,15N) during synthesis?
Methodological Answer: Isotopic purity can be confirmed using high-resolution mass spectrometry (HRMS) to detect the mass shift (e.g., +10 Da for 13C9,15N labeling) and nuclear magnetic resonance (NMR) to assess isotopic enrichment. For example, [13C9,15N]-labeled compounds typically exhibit distinct splitting patterns in 13C-NMR due to isotopic coupling. Additionally, elemental analysis (EA) combined with isotope ratio mass spectrometry (IRMS) quantifies 13C and 15N incorporation .
Q. What are the critical steps for synthesizing L-Phenylalanine-N-t-BOC (13C9,15N) with minimal impurities?
Methodological Answer: Key steps include:
- Using 13C9,15N-labeled L-phenylalanine as the starting material to ensure isotopic integrity.
- Protecting the amino group with tert-butoxycarbonyl (Boc) via reagents like di-tert-butyl dicarbonate in anhydrous conditions (e.g., dioxane/water mixture) with triethylamine as a catalyst .
- Purification via acid-base extraction (e.g., ether/chloroform partitioning) and recrystallization to remove unreacted reagents .
Q. How should L-Phenylalanine-N-t-BOC (13C9,15N) be stored to maintain stability?
Methodological Answer: Store at –20°C in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, as acidic or basic conditions can deprotect the amine .
Advanced Research Questions
Q. How can I resolve discrepancies in metabolic tracing data when using L-Phenylalanine-N-t-BOC (13C9,15N) in pulse-chase experiments?
Methodological Answer:
- Contamination Check : Verify isotopic cross-talk in LC-MS/MS by analyzing unlabeled controls.
- Kinetic Modeling : Adjust for intracellular pool dilution using parallel experiments with [2H5]-phenylalanine to differentiate exogenous vs. endogenous contributions .
- Sample Preparation : Use solid-phase extraction (e.g., Oasis WAX cartridges) to isolate labeled peptides and minimize matrix interference .
Q. What experimental designs optimize the use of L-Phenylalanine-N-t-BOC (13C9,15N) as an internal standard in quantitative proteomics?
Methodological Answer:
- Spike-in Ratio : Use a 1:1 molar ratio of labeled vs. unlabeled peptide to account for ionization efficiency differences.
- Hydrolysis Conditions : Perform acidic hydrolysis (6M HCl, 110°C, 24h) to release labeled phenylalanine from proteins, followed by derivatization (e.g., AccQ-Tag) for LC-MS detection .
- Calibration Curves : Validate linearity across physiological concentration ranges (e.g., 0.1–100 µM) to ensure dynamic range compatibility .
Q. How do I address low incorporation efficiency of L-Phenylalanine-N-t-BOC (13C9,15N) in peptide synthesis?
Methodological Answer:
- Coupling Optimization : Use coupling agents like HATU/DIPEA in DMF to enhance Boc-deprotected amine reactivity.
- Side Reaction Mitigation : Monitor for racemization via chiral HPLC and adjust reaction pH to ≤7.5 .
- Post-Synthesis Analysis : Employ MALDI-TOF to confirm mass shifts and Edman degradation for sequence validation .
Data Analysis & Troubleshooting
Q. How to interpret unexpected mass spectrometry signals when using L-Phenylalanine-N-t-BOC (13C9,15N) in labeled peptides?
Methodological Answer:
- Isotopic Clusters : Check for natural abundance 13C/15N contributions using software (e.g., Skyline) to deconvolute overlapping peaks.
- Adduct Formation : Add 0.1% formic acid to mobile phases to suppress sodium/potassium adducts .
- Degradation Products : Perform stability assays (e.g., incubate at 37°C for 24h) and compare fresh vs. aged samples .
Q. What statistical approaches are recommended for analyzing metabolic flux data derived from L-Phenylalanine-N-t-BOC (13C9,15N) labeling?
Methodological Answer:
- Compartmental Modeling : Use software like INCA or Isodyn to model isotopic enrichment in precursor pools.
- Error Propagation : Apply Monte Carlo simulations to account for measurement uncertainties in MS data .
Applications in Advanced Studies
Q. How to design a study using L-Phenylalanine-N-t-BOC (13C9,15N) to investigate protein turnover in aging models?
Methodological Answer:
Q. Can L-Phenylalanine-N-t-BOC (13C9,15N) be used to study cross-talk between amino acid metabolism and epigenetic regulation?
Methodological Answer:
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